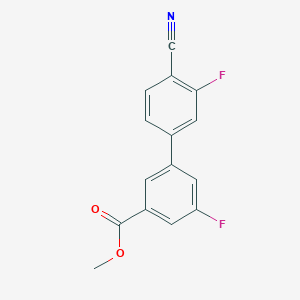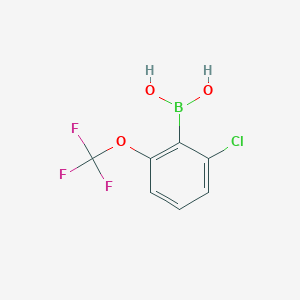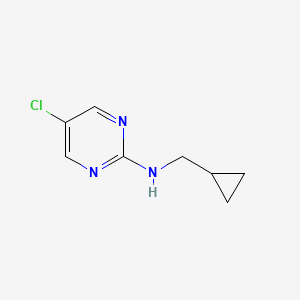
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Overview
Description
Synthesis Analysis
While specific synthesis methods for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine were not found, pyrimidinamine derivatives have been synthesized using various methods . For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a chlorine atom at the 5th position and a cyclopropylmethyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 183.64 g/mol. Further details about its physical and chemical properties were not found in the search results.Mechanism of Action
Mode of Action
It can be inferred from related compounds that it might inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
Based on its potential mode of action, it can be inferred that it affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .
Result of Action
Based on the potential mode of action, it can be inferred that the compound disrupts energy production in the cells, leading to their death .
Advantages and Limitations for Lab Experiments
The use of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize, making it an accessible and cost-effective compound for use in research studies. Additionally, this compound has been studied extensively for its potential applications in biochemistry and physiology, making it a useful tool for researchers. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound has not been studied extensively in humans, so its effects in humans are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, so its effects in different biological systems may vary.
Future Directions
There are several potential future directions for research involving 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine. One potential direction is to further study the mechanism of action of this compound and its effects in different biological systems. Additionally, further research could be done to explore the potential applications of this compound in cancer therapy and other therapeutic applications. Additionally, further research could be done to explore the potential neuroprotective effects of this compound and its potential use in the treatment of neurological disorders. Finally, further research could be done to explore the potential use of this compound in drug delivery systems.
Scientific Research Applications
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine has been studied extensively for its potential applications in biochemistry and physiology. It has been used in a variety of research studies, including studies of the effects of this compound on the metabolism of glucose, fatty acids, and amino acids. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSCPGHDHXKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



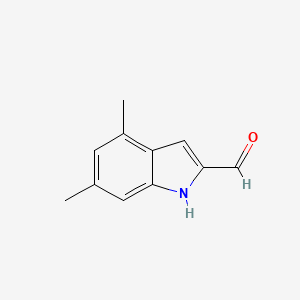
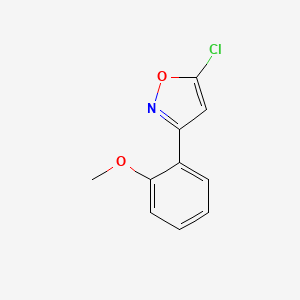


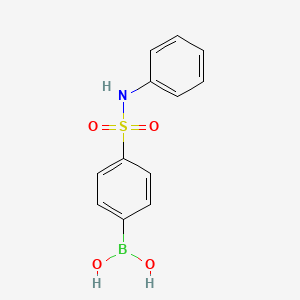
![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)
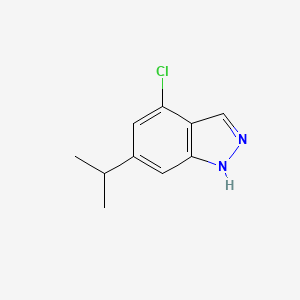
![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)
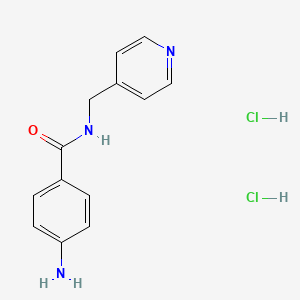
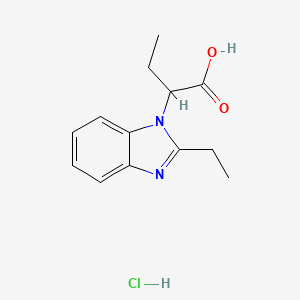
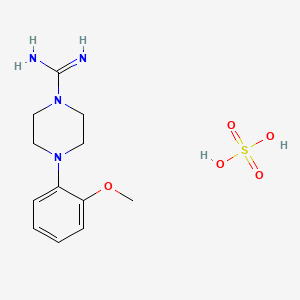
![1-[(oxolan-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492906.png)
